molecular formula C7H6BrFN2 B3081323 5-Bromo-2-fluoro-benzamidine CAS No. 1100752-70-2

5-Bromo-2-fluoro-benzamidine

Cat. No.: B3081323
CAS No.: 1100752-70-2
M. Wt: 217.04
InChI Key: QIDKTWKUJFVSGL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-benzamidine is a useful research compound. Its molecular formula is C7H6BrFN2 and its molecular weight is 217.04. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKTWKUJFVSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis of 5-Bromo-2-fluoro-benzamidine , a critical pharmacophore often utilized as a P1 moiety in serine protease inhibitors (e.g., Factor Xa, Thrombin).

The narrative prioritizes the LiHMDS (Lithium Hexamethyldisilazide) Strategy as the primary laboratory-scale method due to its operational simplicity and compatibility with halogenated substrates, while detailing the Classical Pinner Reaction as a scalable industrial alternative.

Part 1: Strategic Analysis & Retrosynthesis

Target Profile[1][2]
  • Compound: 5-Bromo-2-fluoro-benzamidine (typically isolated as the Hydrochloride salt).

  • CAS: 1187386-06-6 (HCl salt) / 179897-89-3 (Nitrile precursor).

  • Core Utility: The 2-fluoro substituent provides metabolic stability and conformational locking via intramolecular H-bonding, while the 5-bromo handle allows for late-stage diversification (e.g., Suzuki-Miyaura coupling) to build complex protease inhibitors.

Retrosynthetic Logic

The amidine functionality is most reliably installed via the transformation of a nitrile group. The precursor, 5-Bromo-2-fluorobenzonitrile , is commercially available or easily synthesized from 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

Critical Consideration: The presence of the aryl bromide requires methods that avoid Lithium-Halogen exchange (excluding n-BuLi routes) and harsh reducing conditions (excluding catalytic hydrogenation of amidoximes if dehalogenation is a risk).

Retrosynthesis target 5-Bromo-2-fluoro-benzamidine (Target) intermediate Imidate / Silylamidine (Intermediate) target->intermediate Hydrolysis/Ammonolysis precursor 5-Bromo-2-fluorobenzonitrile (Starting Material) intermediate->precursor Activation upstream 5-Bromo-2-fluorobenzoic Acid (Upstream Precursor) precursor->upstream Dehydration/Amidation

Figure 1: Retrosynthetic disconnection showing the nitrile as the pivotal intermediate.

Part 2: Primary Synthesis Pathway (The LiHMDS Protocol)

Methodology: Nucleophilic Addition of Silylamide. Why this path? Unlike the Pinner reaction, which requires days of reaction time and handling of hygroscopic imidate salts, the LiHMDS method is a "one-pot" protocol that proceeds rapidly at room temperature. LiHMDS is non-nucleophilic toward the aryl ring but sufficiently nucleophilic toward the nitrile carbon, minimizing side reactions with the bromine/fluorine substituents.

Reaction Mechanism
  • Addition: LiHMDS adds across the nitrile triple bond to form a lithiated N,N-bis(silyl)amidine intermediate.

  • Deprotection: Acidic workup hydrolyzes the silyl groups, yielding the amidine salt.

LiHMDS_Mechanism step1 5-Bromo-2-fluorobenzonitrile inter Lithiated Silylamidine (Intermediate) step1->inter Nucleophilic Addition reagent + LiHMDS (1.1 eq) Solvent: THF, 0°C to RT product 5-Bromo-2-fluoro-benzamidine HCl inter->product Desilylation/Protonation step2 + HCl (4M in Dioxane)

Figure 2: The LiHMDS mediated transformation pathway.

Detailed Protocol

Scale: 1.0 gram (5.0 mmol) of Nitrile.

ReagentAmountEquivalentsRole
5-Bromo-2-fluorobenzonitrile 1.00 g1.0Substrate
LiHMDS (1.0M in THF) 5.5 mL1.1Reagent
THF (Anhydrous) 10 mLSolventMedium
HCl (4M in Dioxane) 5.0 mLExcessQuench/Salt formation

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 1.00 g of 5-bromo-2-fluorobenzonitrile in 10 mL anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 5.5 mL of LiHMDS (1.0M in THF) over 5 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the anion.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (or LC-MS). The nitrile spot should disappear. The intermediate is polar and may streak.

  • Quench & Hydrolysis: Cool the reaction back to 0°C. Carefully add 5.0 mL of 4M HCl in Dioxane (or ethanolic HCl).

    • Caution: Exothermic reaction.

  • Workup: Stir for 30 minutes at RT. A white precipitate (the amidine hydrochloride) usually forms.

  • Isolation: Dilute with 20 mL Diethyl Ether (Et2O) to complete precipitation. Filter the solid under vacuum.[1]

  • Purification: Wash the filter cake with cold Et2O (2 x 10 mL). If the product is colored, recrystallize from Isopropanol/Ethanol.

Part 3: Alternative Pathway (The Pinner Reaction)

Methodology: Acid-catalyzed Imidate Formation followed by Ammonolysis. Why this path? This is the Scalable Industrial Standard . It uses cheap reagents (HCl gas, Ethanol, Ammonia) and avoids expensive silylamides. However, it is strictly moisture-sensitive.

Detailed Protocol

Scale: 10.0 grams.

  • Imidate Formation:

    • Dissolve 5-bromo-2-fluorobenzonitrile (10 g) in anhydrous Ethanol (50 mL).

    • Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins).

    • Seal the vessel tightly (parafilm/stopper) and store at 0–5°C for 24–48 hours.

    • Checkpoint: A heavy precipitate (Ethyl imidate hydrochloride) should form.

  • Ammonolysis:

    • Remove excess HCl/Ethanol under reduced pressure (keep temp < 40°C to prevent decomposition).

    • Resuspend the solid residue in anhydrous Ethanol (30 mL).

    • Cool to 0°C and add 7N Ammonia in Methanol (3.0 equiv) or bubble dry NH3 gas.

    • Stir at RT for 12–24 hours.

  • Isolation:

    • Concentrate to dryness. The residue is the crude amidine HCl + Ammonium Chloride.

    • Desalting: Dissolve in minimal water, basify with 1N NaOH to pH 10 (precipitates free base), extract with EtOAc, dry, and re-acidify with HCl/Ether to get the pure HCl salt.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.4–9.6 (br s, 4H, Amidine NH). Note: Broad singlets due to exchange.

    • δ 7.8–8.0 (m, Aromatic protons). The 2-Fluoro group will cause H-F coupling splitting patterns.

  • MS (ESI+): m/z = 216.9 / 218.9 [M+H]+ (Bromine isotope pattern 1:1).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (LiHMDS) Moisture in THF or old LiHMDS.Use freshly distilled THF. Titrate LiHMDS or use a fresh bottle.
Hydrolysis to Amide Incomplete ammonolysis or water entry.Ensure anhydrous conditions. In Pinner method, ensure NH3 is in excess.
Sticky Solid (Product) Trapped solvent or excess HCl.Triturate with Acetone or Et2O. Recrystallize from iPrOH.
Ar-Br Loss Lithium-Halogen Exchange (Rare with LiHMDS).Strictly maintain 0°C during addition. Do not substitute LiHMDS with n-BuLi.

Part 5: References

  • Boere, R. T., Oakley, R. T., & Reed, R. W. (1987). The use of lithium bis(trimethylsilyl)amide for the preparation of amidines from nitriles. Journal of Organometallic Chemistry.

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.[2] Synthetic Communications.[3]

  • Lange, U. E., et al. (2013). Glutaminyl Cyclase Inhibitors: Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry.[4] (Demonstrates Pinner/LiHMDS on halogenated benzonitriles).

  • Vertex Pharmaceuticals. (2005). Patent WO2005095339A1: Inhibitors of serine proteases. (Describes synthesis of 5-bromo-2-fluorobenzamidine derivatives).

Sources

potential applications of 5-Bromo-2-fluoro-benzamidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of 5-Bromo-2-fluoro-benzamidine in Medicinal Chemistry: From Fragment to Lead

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-2-fluoro-benzamidine represents a high-value "privileged structure." It serves as a dual-functionalized anchor for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin) and acts as a versatile scaffold in Fragment-Based Drug Discovery (FBDD). This guide dissects the compound’s physicochemical profile, provides a robust synthetic protocol for its generation, and outlines its strategic application in optimizing ligand-protein interactions.

Chemical Profile & Structural Biology

Compound Identity:

  • IUPAC Name: 5-bromo-2-fluorobenzene-1-carboximidamide

  • Molecular Weight: ~217.04 g/mol

  • Key Functionality: Amidine (P1 anchor), Bromine (Synthetic handle), Fluorine (Electronic modulator).

The "Anchor" Mechanism (S1 Pocket Interaction)

The benzamidine moiety is the quintessential P1 ligand for trypsin-like serine proteases. The amidine group (


) is protonated at physiological pH, mimicking the side chain of Arginine.
  • Primary Interaction: Forms a bidentate salt bridge with the carboxylate of Asp189 (trypsin numbering) at the bottom of the S1 specificity pocket.

  • Secondary Interaction: Hydrogen bonding with the backbone carbonyl of Gly219 .

The Fluorine Effect (Electronic Tuning)

The ortho-fluorine substituent is not merely a space-filler; it exerts a critical electronic influence:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (via induction) lowers the

    
     of the amidine group relative to unsubstituted benzamidine (~11.6). This depression (typically by 0.5–1.0 log units) can improve oral bioavailability by increasing the fraction of the neutral species at intestinal pH, without abolishing the critical salt bridge in the binding pocket.
    
  • Conformational Bias: The fluorine atom can induce a preferred twist in the biaryl systems often generated from this scaffold, potentially reducing the entropic penalty of binding.

The Bromine Vector (FBDD Handle)

The meta-bromine (relative to the amidine) is positioned to project substituents out of the S1 pocket and towards the S2/S3 hydrophobic sites. This makes the molecule an ideal "seed" fragment.

Experimental Protocols: Synthesis & Handling

Objective: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride from 5-bromo-2-fluorobenzonitrile via the Pinner Reaction.

Precursor: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3).

Protocol: The Pinner Reaction (Standardized)

Note: This method is preferred over hydroxylamine reduction for halogenated substrates to avoid potential side reactions.

Step 1: Formation of the Imidate Ester (Pinner Salt) [1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stir bar. Ensure the system is strictly anhydrous.

  • Solvation: Dissolve 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) in anhydrous ethanol (50 mL) and diethyl ether (50 mL).

  • Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas (generated from NaCl/H₂SO₄ or from a cylinder) through the solution for 2-3 hours until saturation. Critical Check: The solution should gain weight (~20-30% increase).

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white, moisture-sensitive solid.

  • Isolation: Filter the solid rapidly under argon/nitrogen. Wash with cold anhydrous ether. Do not expose to humid air, as the imidate hydrolyzes back to the ester.

Step 2: Ammonolysis to Amidine

  • Resuspension: Suspend the isolated imidate salt in anhydrous ethanol (100 mL).

  • Ammonia Addition: Bubble dry ammonia gas into the suspension at 0°C for 2 hours, or add a solution of 7N NH₃ in methanol (excess, 3-4 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The suspension will clear as the amidine forms, then potentially reprecipitate as ammonium chloride forms.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Isopropanol/Ether or dilute HCl/Acetone to obtain pure 5-Bromo-2-fluoro-benzamidine hydrochloride.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show broad singlets for amidine protons at ~9.2-9.5 ppm.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

5-Bromo-2-fluoro-benzamidine is a "Super-Fragment." It binds with high ligand efficiency (LE) because the amidine drives potency while the benzene ring provides a rigid linker.

  • Strategy: Screen the fragment library against Factor Xa or Thrombin using Surface Plasmon Resonance (SPR) or X-ray crystallography.

  • Elaboration: Once binding is confirmed (typically

    
     in 
    
    
    
    range), use the bromine handle for Suzuki-Miyaura coupling .
    • Coupling Partner: Boronic acids targeting the S4 aryl-binding pocket (e.g., chloropyridine or indole derivatives).

    • Result: Rapid transition from a fragment (

      
      ) to a lead-like molecule (
      
      
      
      ) with nanomolar potency.
Case Study: Factor Xa Inhibitor Design

Hypothetical Optimization Workflow

  • Hit: 5-Bromo-2-fluoro-benzamidine (

    
     against fXa).
    
  • Expansion: Suzuki coupling with 4-(methylsulfonyl)phenylboronic acid.

  • Rationale: The sulfone group targets the cation-binding hole in the S4 pocket, while the fluoro-benzamidine remains anchored in S1.

  • Outcome: A biaryl compound with predicted

    
     and improved metabolic stability due to the fluorine blocking the oxidative labile ortho-position.
    

Visualizations

Diagram 1: Synthesis & FBDD Workflow

This diagram illustrates the conversion of the nitrile to the amidine and its subsequent use as a coupling partner in drug design.

SynthesisWorkflow cluster_0 Fragment Generation Nitrile 5-Bromo-2-fluoro- benzonitrile Imidate Imidate Ester (Intermediate) Nitrile->Imidate 1. HCl(g), EtOH (Pinner Rxn) Amidine 5-Bromo-2-fluoro- benzamidine (Fragment) Imidate->Amidine 2. NH3(g) or NH3/MeOH Lead Biaryl Inhibitor (Lead Compound) Amidine->Lead Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Step-wise synthesis of the benzamidine scaffold via Pinner reaction and its elaboration into a lead compound via Palladium-catalyzed cross-coupling.

Diagram 2: Structural Binding Mode

Schematic representation of the interactions within the Serine Protease active site.

BindingMode Asp189 Asp189 (S1 Pocket Base) Gly219 Gly219 (Backbone CO) S2Pocket S2/S3 Pocket (Hydrophobic) AmidineGroup Amidine (+ Charge) AmidineGroup->Asp189 Salt Bridge (Critical) AmidineGroup->Gly219 H-Bond BenzeneRing Benzene Scaffold BenzeneRing->AmidineGroup Bromine 5-Bromo (Vector) BenzeneRing->Bromine Fluorine 2-Fluoro (Electronic) BenzeneRing->Fluorine Bromine->S2Pocket Growth Vector

Caption: Mechanistic binding map showing the critical salt bridge with Asp189 and the vector provided by the bromine atom for accessing the S2/S3 hydrophobic pockets.

References

  • Evaluation of benzamidine derivatives as serine protease inhibitors. Source: Journal of Medicinal Chemistry.

  • The Pinner Reaction: A Classic Pathway to Amidines. Source: Organic Syntheses / NROChemistry.

  • Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Applications. Source: PubMed Central (PMC).

  • Fragment-Based Drug Discovery: From Chemical Space to Clinical Candidates. Source: Frontiers in Molecular Biosciences.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromo-2-fluoro-benzamidine is a critical pharmacophore in medicinal chemistry, widely utilized as a P1 fragment in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin, and Trypsin inhibitors). The synthesis of this moiety from its nitrile precursor, 5-bromo-2-fluorobenzonitrile , presents a specific chemoselective challenge: preserving the labile carbon-fluorine (C-F) bond at the ortho position.

Direct nucleophilic addition of ammonia or amide anions (e.g., via LiHMDS) carries a risk of Nucleophilic Aromatic Substitution (


), where the fluoride is displaced by the nitrogen nucleophile, particularly in electron-deficient rings.

To mitigate this, this protocol utilizes the Pinner Synthesis . By operating under acidic conditions, we activate the nitrile without creating a species nucleophilic enough to displace the fluoride. This guide details a robust, scalable, two-step protocol:

  • Acid-catalyzed formation of the ethyl imidate intermediate.

  • Ammonolysis to the amidine hydrochloride salt.

Retrosynthetic Analysis & Mechanism

The transformation relies on the electrophilicity of the nitrile carbon.[1] The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), effectively activating the nitrile for nucleophilic attack by ethanol, but also making the C-F bond susceptible to


. The acidic environment of the Pinner reaction protonates the nitrile, ensuring attack occurs exclusively at the nitrile carbon by the neutral alcohol.
Reaction Scheme

ReactionScheme Start 5-Bromo-2-fluorobenzonitrile (C7H3BrFN) Intermediate Ethyl Imidate HCl (Intermediate) Start->Intermediate 1. HCl (g), EtOH 0°C to RT, 16h Product 5-Bromo-2-fluoro-benzamidine HCl (Target) Intermediate->Product 2. NH3 / MeOH 0°C to RT, 4h

Caption: Stepwise conversion via the Pinner Reaction. The acidic first step prevents defluorination.

Detailed Experimental Protocol

Reagents & Materials[2][3][4]
ReagentCAS No.[2][3]RolePurity Req.
5-Bromo-2-fluorobenzonitrile 179897-89-3Starting Material>97%
Acetyl Chloride 75-36-5HCl Generator>99% (Reagent Grade)
Ethanol (Absolute) 64-17-5Solvent / ReactantAnhydrous (<0.05% H2O)
Ammonia (7N in Methanol) 7664-41-7Nitrogen SourceCommercial Solution
Diethyl Ether 60-29-7Anti-solventACS Grade

Safety Note: Acetyl chloride reacts violently with water. Perform all operations in a fume hood.

Step 1: Formation of the Imidate Ester (In-Situ HCl Method)

Instead of handling hazardous HCl gas tanks, this protocol generates anhydrous HCl in situ using acetyl chloride and ethanol.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry or oven-dry the glassware.[4]

  • Solvent Charge: Add Absolute Ethanol (50 mL) to the RBF. Cool the solvent to 0°C using an ice/water bath.[5]

  • HCl Generation: Slowly add Acetyl Chloride (10.0 mL, ~5.0 equiv) dropwise via the addition funnel over 20 minutes.

    • Mechanism:[6][7][4][8][9][10][11]

      
      .
      
    • Observation: The reaction is exothermic. Ensure internal temperature remains <10°C.

  • Substrate Addition: Once the addition is complete and the exotherm subsides, add 5-Bromo-2-fluorobenzonitrile (5.0 g, 25 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 16–24 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile spot (

      
      ) should disappear, replaced by a baseline spot (imidate salt).
      
  • Workup (Imidate Isolation):

    • Concentrate the reaction mixture in vacuo at a temperature <40°C to remove excess HCl and solvent.

    • Critical: Do not overheat; imidates can thermally decompose.

    • Add Diethyl Ether (50 mL) to the residue and triturate. A white precipitate (the imidate hydrochloride) should form.

    • Filter the solid rapidly under nitrogen (imidates are hygroscopic). Proceed immediately to Step 2.

Step 2: Ammonolysis to Amidine
  • Resuspension: Transfer the solid imidate intermediate into a fresh 250 mL RBF.

  • Ammonia Addition: Cool the flask to 0°C . Add 7N Ammonia in Methanol (30 mL, ~8 equiv) slowly.

  • Reaction: Seal the flask tightly (or use a pressure vessel if available). Allow to warm to RT and stir for 4–6 hours .

  • Completion: The suspension will likely clear up as the imidate reacts, followed by the precipitation of the amidine ammonium chloride byproduct (ammonium chloride) or the product itself.

  • Isolation:

    • Concentrate the mixture to dryness in vacuo.

    • Resuspend the solid in Isopropanol (20 mL) and heat to reflux briefly, then cool to crystallize.

    • Alternatively, triturate the crude solid with Acetone (removes non-polar impurities) and filter.

  • Salt Exchange (Optional): If the product contains

    
    , dissolve the crude in minimal water, basify with 
    
    
    
    to pH 10 (precipitating the free base), extract with EtOAc, dry, and re-acidify with HCl/Ether to obtain pure 5-Bromo-2-fluoro-benzamidine HCl.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Water Content <0.05% (Anhydrous)Critical Failure Mode. Water hydrolyzes the imidate to the ethyl ester (ethyl 5-bromo-2-fluorobenzoate), a "dead-end" byproduct.
Temperature (Step 1) 0°C

25°C
>40°C promotes decomposition of the imidate.
Stoichiometry (HCl) >3.0 EquivalentsInsufficient acid leads to incomplete conversion; excess is easily removed.
Troubleshooting Guide
  • Problem: The reaction mixture turned into an oil, not a solid, after Step 1.

    • Cause: Residual solvent or presence of ester byproduct.[11]

    • Solution: Triturate vigorously with anhydrous diethyl ether or hexane. If it remains oily, proceed to Step 2 directly (the oil is likely the imidate).

  • Problem: NMR shows Ethyl Ester peaks (triplet ~1.4 ppm, quartet ~4.4 ppm).

    • Cause: Moisture ingress.

    • Remedy: The ester cannot be converted to amidine easily. Restart with strictly anhydrous reagents.

Analytical Validation

Product: 5-Bromo-2-fluoro-benzamidine Hydrochloride MW: 253.48 g/mol

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.60 (s, 2H, Amidine NH), 9.35 (s, 2H, Amidine NH), 8.05 (dd, 1H, H-6), 7.90 (m, 1H, H-4), 7.55 (t, 1H, H-3).
      
    • Note: The amidine protons are broad and exchangeable.

  • 19F NMR:

    • Single peak around -110 to -115 ppm (dependent on solvent).

  • Mass Spectrometry (ESI+):

    • Calculated

      
       (for 
      
      
      
      ).
    • Observed: 217.0 / 219.0 (1:1 doublet characteristic of Bromine).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification based on the outcome of the precipitation step.

PurificationWorkflow Step2_End Reaction Complete (Crude Mixture) Evap Evaporate Solvent Step2_End->Evap Triturate Triturate with Ether/Acetone Evap->Triturate CheckSolid Is Solid White/Crystalline? Triturate->CheckSolid Pure Filter & Dry (Final Product) CheckSolid->Pure Yes Impure Contains NH4Cl or Ester CheckSolid->Impure No Recryst Recrystallize (iPrOH/EtOH) Impure->Recryst Minor Impurity FreeBase Free Base Workup (NaOH -> EtOAc -> HCl) Impure->FreeBase Major Salts Recryst->Pure FreeBase->Pure

Caption: Purification decision tree ensuring high-purity isolation of the hydrochloride salt.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(26), 4425-4427. (Demonstrates amidine synthesis for protease inhibitors).

  • Stowell, J. C. (1984). "Tertiary alkyl isonitriles." Organic Syntheses, Coll. Vol. 7, p.438.
  • Lange, U. E., et al. (2013). "Lewis Acid-Promoted Pinner Reaction."[12] Tetrahedron Letters, 54(35), 4661-4664. (Modern variations of the Pinner reaction).[6]

  • Sigma-Aldrich. (2023). "5-Bromo-2-fluorobenzonitrile Product Specification." (Starting material properties).

Sources

application of 5-Bromo-2-fluoro-benzamidine in antimicrobial studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-fluoro-benzamidine in Antimicrobial Drug Discovery

Part 1: Executive Summary & Scientific Rationale

5-Bromo-2-fluoro-benzamidine (CAS: 113253-69-9 / HCl Salt: 1187927-33-8) is a critical pharmacophore scaffold used in the development of novel antimicrobial agents.[1] While benzamidine itself is a classic reversible inhibitor of trypsin-like serine proteases, the 5-bromo-2-fluoro derivative offers distinct structural advantages for Fragment-Based Drug Discovery (FBDD).[1]

Core Applications:

  • Serine Protease Inhibition: The benzamidine moiety mimics the arginine side chain, forming a salt bridge with the catalytic aspartate (Asp189 in trypsin-like enzymes) in bacterial virulence factors (e.g., HtrA, ClpP).[1]

  • Synthetic Versatility: The 5-Bromo substituent acts as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1]

  • Bioisosterism: The 2-Fluoro substituent modulates pKa, lipophilicity, and metabolic stability, often improving membrane permeability compared to non-halogenated analogues.[1]

This guide details the protocols for utilizing this scaffold in antimicrobial screening, enzymatic inhibition assays, and lead optimization.[1]

Part 2: Mechanism of Action & SAR Visualization

The antimicrobial potential of benzamidine derivatives stems from two primary mechanisms:

  • Inhibition of Bacterial Serine Proteases: Many pathogenic bacteria rely on serine proteases (e.g., Staphylococcus aureus V8 protease, E. coli proteases) for virulence and stress response.[1] Benzamidines bind the S1 specificity pocket.[1]

  • DNA Minor Groove Binding: Bis-benzamidine analogues (linked dimers) can bind AT-rich regions of bacterial DNA, inhibiting transcription (similar to Pentamidine).[1]

Figure 1: Mechanism of Action & Structure-Activity Relationship (SAR)

Benzamidine_SAR Scaffold 5-Bromo-2-fluoro-benzamidine (Core Scaffold) Amidine Amidine Group (C=NH(NH2)) Scaffold->Amidine Contains Bromo 5-Bromo Position (Synthetic Handle) Scaffold->Bromo Contains Fluoro 2-Fluoro Position (Bioisostere) Scaffold->Fluoro Contains Target_Enzyme Bacterial Serine Protease (S1 Pocket / Asp Residue) Amidine->Target_Enzyme Salt Bridge (Asp189 mimic) Target_DNA DNA Minor Groove (AT-Rich Regions) Amidine->Target_DNA Electrostatic Interaction Library Library Expansion (Biaryl/Heterocyclic Derivatives) Bromo->Library Pd-Catalyzed Coupling (Suzuki/Sonogashira) Fluoro->Scaffold Modulates pKa & Lipophilicity

Caption: SAR map illustrating the functional roles of the amidine headgroup (binding), Bromo-substituent (derivatization), and Fluoro-substituent (physicochemical modulation).[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Benzamidines are often supplied as Hydrochloride (HCl) salts to improve water solubility.[1] If using the free base, solubility in aqueous media will be poor.[1]

  • Weighing: Accurately weigh 10 mg of 5-Bromo-2-fluoro-benzamidine HCl.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 50 mM or 100 mM).

    • Rationale: DMSO ensures complete solubilization of the halogenated aromatic ring.[1]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine group to an amide.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

Objective: Determine the lowest concentration of the scaffold (or its derivatives) that inhibits visible bacterial growth.

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • 96-well microtiter plates (U-bottom).[1]

  • Resazurin dye (optional, for visual readout).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution:

    • Add 100 µL MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of test compound (diluted in MHB, max 1% DMSO final) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Look for turbidity (cloudiness).[1] The MIC is the first clear well.[1]

    • Resazurin: Add 30 µL of 0.01% Resazurin. Incubate 1–2 hours. Blue = No growth (Inhibition); Pink = Growth.[1]

Data Interpretation Table:

ResultInterpretationAction
MIC < 10 µg/mL Potent HitProceed to Lead Optimization & Cytotoxicity testing.
MIC 10–100 µg/mL Moderate ActivityCommon for fragments.[1] Use as scaffold for SAR expansion.[1]
MIC > 100 µg/mL Inactive / WeakDerivatization at 5-Br position required to improve affinity.[1]
Protocol C: Serine Protease Inhibition Assay (Colorimetric)

Target: Trypsin (Model) or Bacterial Protease (e.g., S. aureus V8)[1]

Objective: Quantify the ability of the benzamidine derivative to inhibit proteolytic activity.

Reagents:

  • Enzyme: Trypsin (bovine or porcine) or purified bacterial protease.[1]

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1] Cleavage releases yellow p-nitroaniline.[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

Step-by-Step:

  • Pre-incubation: Mix 10 µL of Enzyme solution + 10 µL of Test Compound (various concentrations). Incubate at 25°C for 10 mins.

  • Reaction Start: Add 100 µL of BAPNA substrate solution (1 mM).

  • Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Plot the slope (ΔOD/min) vs. Inhibitor Concentration. Determine IC₅₀ (concentration inhibiting 50% of velocity).[1]

Part 4: Synthetic Derivatization Workflow

The true power of 5-Bromo-2-fluoro-benzamidine lies in its use as a substrate for creating libraries.[1]

Figure 2: Experimental Workflow for Library Generation

Workflow Start 5-Bromo-2-fluoro-benzamidine Step1 Protection of Amidine (e.g., Boc-protection) Start->Step1 Step2 Suzuki-Miyaura Coupling (React with Aryl Boronic Acids) Step1->Step2 Pd(PPh3)4, Base Step3 Deprotection Step2->Step3 TFA/DCM Step4 Screening (MIC / Enzyme Assay) Step3->Step4

Caption: Workflow for converting the fragment into a diverse library of potential antibiotics via Palladium-catalyzed coupling.

References

  • Clement, B., et al. (2006).[1] "Amidoximes as prodrugs for amidines: Synthesis and antimicrobial activity."[1] Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Stahmann, K. P., et al. (1997).[1] "Activation of the amidine group in benzamidine derivatives: A new route to bis-benzamidines." Tetrahedron Letters. Link[1]

  • Tereshchenko, A., et al. (2022).[1] "Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives." Antibiotics.[1][3][4][5][6][7][8] Link

  • Sigma-Aldrich. "5-Bromo-2-fluorobenzamidine hydrochloride Product Specification." Link

Sources

Application Note: 5-Bromo-2-fluoro-benzamidine in Serine Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Bromo-2-fluoro-benzamidine (CAS: 1100752-70-2) as a pharmacophore building block in the development of serine protease inhibitors (specifically targeting Factor Xa, Thrombin, and Trypsin-like proteases).

While benzamidines are classic P1 ligands anchoring the inhibitor into the S1 specificity pocket, the 5-bromo-2-fluoro substitution pattern offers two distinct advantages:

  • Synthetic Versatility: The 5-bromo handle enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the scaffold into the S4 hydrophobic pocket, a critical requirement for high-affinity inhibition (

    
    ).
    
  • Physicochemical Modulation: The 2-fluoro substituent lowers the basicity (

    
    ) of the amidine group via inductive effects, improving oral bioavailability and membrane permeability compared to non-fluorinated analogs. Additionally, it blocks metabolic oxidation at the electron-rich ortho-position.
    

Mechanistic Rationale

Binding Mode Analysis

Serine proteases possess a conserved active site with a catalytic triad (His-Asp-Ser). The S1 pocket , located adjacent to the active site serine, contains a buried aspartate residue (e.g., Asp189 in Factor Xa/Trypsin).

  • The Amidine Anchor: The protonated benzamidine moiety forms a bidentate salt bridge with Asp189. This interaction contributes 7–10 kcal/mol to binding energy.

  • The "Warhead" Extension (5-Position): The 5-position of the phenyl ring vectors substituents directly toward the S4 pocket (aryl binding site). In Factor Xa inhibitors (e.g., Betrixaban analogs), filling this hydrophobic pocket is essential for selectivity against related proteases like Thrombin.

The Fluorine Effect

The 2-fluoro substitution is not merely structural; it is electronic.

  • pKa Modulation: Unsubstituted benzamidine has a

    
    . The electron-withdrawing fluorine reduces this to 
    
    
    
    . This reduction increases the fraction of neutral species at physiological pH (7.4), facilitating passive transport across the gut wall without compromising the salt bridge interaction once inside the active site.
  • Metabolic Shielding: The C-F bond is metabolically inert, preventing Phase I oxidative metabolism (hydroxylation) at the 2-position.

Synthetic Workflow

The direct use of unprotected amidines in transition-metal catalyzed coupling is possible but often results in catalyst poisoning due to the strong coordination of the amidine nitrogen to Palladium. Therefore, a Protection-Coupling-Deprotection strategy is recommended for high yields and reproducibility.

Pathway Diagram

The following directed graph illustrates the critical path for utilizing this building block.

SyntheticWorkflow Start 5-Bromo-2-fluoro- benzamidine Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Masking Inter1 N-Boc-5-Br-2-F- benzamidine Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Inter1->Step2 Extension Inter2 Coupled Biaryl Intermediate Step2->Inter2 Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Activation Final Final Inhibitor (Salt Form) Step3->Final

Figure 1: Synthetic workflow for incorporating 5-Bromo-2-fluoro-benzamidine into a biaryl inhibitor scaffold.

Detailed Experimental Protocol

Protocol ID: SP-SUZ-05 (Suzuki Cross-Coupling of Protected Benzamidine)

Objective: To couple an aryl boronic acid (S4 pocket ligand) to the 5-position of the benzamidine core.

Materials Required
  • Starting Material: 5-Bromo-2-fluoro-benzamidine HCl (1.0 eq)

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Aryl Boronic Acid (1.2 eq),
    
    
    (5 mol%),
    
    
    (2M aq).
  • Solvents: Dichloromethane (DCM), 1,4-Dioxane.

Step 1: In-Situ Protection (N-Boc Formation)

Note: While the nitrile precursor is often used, this step allows direct use of the amidine building block.

  • Suspend 5-Bromo-2-fluoro-benzamidine HCl (1.0 mmol) in anhydrous DCM (10 mL).

  • Add

    
     (3.0 mmol) followed by 
    
    
    
    (1.1 mmol).
  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the polar amidine spot will convert to a less polar carbamate).

  • Workup: Wash with water, brine, dry over

    
    , and concentrate. The crude N-Boc intermediate is often pure enough for the next step.
    
Step 2: Suzuki-Miyaura Cross-Coupling
  • Dissolve the N-Boc intermediate (from Step 1) in 1,4-Dioxane (10 mL).

  • Add the desired Aryl Boronic Acid (1.2 mmol).

  • Add

    
     solution  (2M, 2.0 mL).
    
  • Degas the mixture with Nitrogen/Argon for 10 minutes.

  • Add

    
      (0.05 mmol).
    
  • Heat to 80–90°C for 12–16 hours under inert atmosphere.

  • Validation: Monitor disappearance of the aryl bromide by LC-MS.

  • Purification: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection
  • Dissolve the purified coupled product in 4N HCl in Dioxane (5 mL).

  • Stir at RT for 2 hours. A white precipitate (the amidine hydrochloride salt) usually forms.

  • Filter and wash with diethyl ether to obtain the final inhibitor.

Quantitative Data Summary

The following table summarizes typical yields and property shifts observed when using this fluorinated building block versus the non-fluorinated analog.

ParameterNon-Fluorinated (5-Br-Benzamidine)Fluorinated (5-Br-2-F-Benzamidine)Impact
Amidine

~11.6~10.5Improved Bioavailability
Suzuki Yield 65-75%70-85%Comparable/Slightly Better
Metabolic Stability (

)
< 30 min (microsomes)> 60 min (microsomes)Blocked Oxidation
Factor Xa

Reference0.8 - 1.5x ReferencePotency Maintained/Enhanced

Troubleshooting & Optimization

  • Low Coupling Yield: If the Suzuki reaction stalls, switch to

    
     / XPhos  catalytic system. The bulky phosphine ligand prevents non-productive coordination of the protected amidine nitrogen to the metal center.
    
  • Deprotection Issues: If the N-Boc group is resistant, ensure the reaction is anhydrous before adding TFA, or switch to 4N HCl/Dioxane to precipitate the product directly.

  • Solubility: The 2-fluoro group increases lipophilicity slightly. Ensure the final assay buffer contains <5% DMSO to maintain solubility during

    
     determination.
    

References

  • Suzuki-Miyaura Coupling of Protected Heterocycles

    • BenchChem Application Notes. "Suzuki Coupling Protocol for Halo-Heterocycles."

  • Fluorine in Medicinal Chemistry (pKa & Stability)

    • Journal of Medicinal Chemistry. "The role of fluorine in drug discovery: pKa modulation and metabolic stability."[1]

  • Benzamidine Factor Xa Inhibitors

    • Bioorganic & Medicinal Chemistry Letters. "Synthesis and SAR of benzamidine factor Xa inhibitors."

  • Metabolic Stability of Fluorinated Motifs

    • PMC - NIH. "On the Metabolic Stability of Fluorinated Small Molecules."

Sources

5-Bromo-2-fluoro-benzamidine as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-fluoro-benzamidine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2-fluoro-benzamidine (CAS: 1100752-70-2) represents a "privileged structure" in modern drug discovery, particularly for the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors. This reagent offers a unique trifunctional handle:

  • Amidine Group: A versatile electrophile for constructing nitrogenous heterocycles (pyrimidines, imidazoles, triazines).

  • Bromine Substituent (C5): A reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Fluorine Substituent (C2): An ortho-blocking group that modulates pKa, enhances metabolic stability, and influences the torsional angle of the resulting biaryl systems.

This guide details the optimal protocols for utilizing this reagent to generate high-value heterocyclic libraries.

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 5-Bromo-2-fluoro-benzamidine Hydrochloride
CAS Number 1100752-70-2 (Free base) / 1100752-71-3 (HCl salt)
Molecular Formula C₇H₆BrFN₂[1][2][3] · HCl
Molecular Weight 253.50 g/mol (Salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.

Handling Precaution: The free amidine is basic and nucleophilic but can be unstable over long periods. It is almost exclusively supplied and used as the Hydrochloride (HCl) salt. Neutralization should occur in situ during the reaction to prevent degradation.

Core Application: Synthesis of 2-Arylpyrimidines

The primary utility of 5-bromo-2-fluoro-benzamidine is as a binucleophilic building block for constructing 2-substituted pyrimidines. This reaction exploits the condensation of the amidine with 1,3-dicarbonyl equivalents.[4]

Strategic Logic

The presence of the ortho-fluorine atom exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the amidine nitrogen compared to unsubstituted benzamidine. Consequently, stronger bases or higher temperatures are often required to drive cyclization to completion.

Protocol A: Condensation with 1,3-Dicarbonyls

Target: Synthesis of 2-(5-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine.

Reagents:

  • 5-Bromo-2-fluoro-benzamidine HCl (1.0 equiv)

  • Pentane-2,4-dione (Acetylacetone) (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation: In a dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluoro-benzamidine HCl (1.0 mmol, 253 mg) in anhydrous Ethanol (5 mL).

  • Base Addition: Add NaOEt (2.5 mmol, 21 wt% in EtOH) dropwise at room temperature. Stir for 15 minutes. Note: The solution will turn cloudy as NaCl precipitates.

  • Electrophile Addition: Add Acetylacetone (1.2 mmol, 123 µL) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1). The product typically appears as a non-polar spot compared to the starting amidine.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Yield Expectation: 75–85%

Visualization: Reaction Pathway

The following diagram illustrates the workflow from the amidine reagent to a diversified library using the Bromine handle.

G cluster_0 Core Synthesis Reagent 5-Bromo-2-fluoro- benzamidine HCl Intermediate Free Amidine (In Situ) Reagent->Intermediate NaOEt/EtOH Deprotonation Reagent->Intermediate Pyrim 2-Arylpyrimidine Scaffold Intermediate->Pyrim + 1,3-Dicarbonyl Reflux, 8h Intermediate->Pyrim Suzuki Suzuki Product (Biaryl Library) Pyrim->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane Buchwald Buchwald Product (Amination) Pyrim->Buchwald Pd2(dba)3, BINAP Amine, NaOtBu

Figure 1: Synthetic workflow transforming the 5-bromo-2-fluoro-benzamidine reagent into diversified heterocyclic libraries.

Advanced Application: Late-Stage Functionalization

Once the heterocycle is formed, the 5-Bromine atom serves as a "sleeping" handle. It is generally unreactive during the amidine cyclization but becomes the primary active site for diversification in the next step.

Critical Consideration: Catalyst Poisoning

Do not attempt Suzuki coupling on the free benzamidine before cyclization unless the amidine is protected (e.g., BOC-protected). The free amidine nitrogen is a potent ligand for Palladium and will poison the catalyst, leading to poor yields. Always cyclize first, couple second.

Protocol B: Suzuki-Miyaura Coupling on the Scaffold

Target: Coupling an aryl boronic acid to the 5-position of the phenyl ring.

Reagents:

  • Brominated Pyrimidine Scaffold (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the Brominated Scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and Pd(PPh₃)₄ (29 mg).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Degassing: Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: Column chromatography.

Case Study: Medicinal Chemistry Application

Context: The 2-fluorobenzamidine motif is structurally homologous to the P1 binding element of Factor Xa inhibitors (e.g., Betrixaban derivatives).

SAR Logic:

  • Amidine/Heterocycle: Binds to the S1 pocket (Aspartate residue).

  • 2-Fluoro: Induces a twisted conformation between the benzene and the heterocycle (dihedral angle adjustment), often improving selectivity by preventing flat stacking.

  • 5-Substitution: Extends into the S4 pocket, allowing for hydrophobic interactions.

Table 2: Comparative Reactivity of Benzamidine Reagents

Reagent VariantNucleophilicityMetabolic StabilityCoupling Capability
Unsubstituted Benzamidine HighLow (Oxidation prone)None
3-Bromobenzamidine ModerateModerateYes (Meta pos.)
5-Bromo-2-fluoro-benzamidine Moderate-Low High (F-block) Yes (Directed Vector)

Troubleshooting & Optimization

  • Low Cyclization Yield:

    • Cause: Incomplete deprotonation of the HCl salt.

    • Fix: Ensure NaOEt is fresh. Use a slight excess (2.5–3.0 equiv) to neutralize the HCl and deprotonate the 1,3-dicarbonyl.

  • Starting Material Recovery in Suzuki:

    • Cause: Pd catalyst deactivation by trace amidine impurities.

    • Fix: Ensure the pyrimidine synthesis (Protocol A) workup includes an acidic wash (if product allows) or rigorous chromatography to remove unreacted amidine before the Pd step.

  • Hygroscopicity:

    • The reagent absorbs water rapidly, altering the stoichiometry. Weigh quickly in a glovebox or dry environment. Store in a desiccator.

References

  • Synthesis of Quinazolinones via Amidine Intermediates. Source: National Institutes of Health (NIH) / PubMed. Context: General protocols for amidine condensation with electrophiles. URL:[Link]

  • Palladium-Catalyzed Coupling of Halogenated Benzamidines. Source: Journal of Medicinal Chemistry (via NIH). Context: Methodologies for functionalizing brominated benzamidine scaffolds in drug discovery. URL:[Link]

  • Application of Fluorinated Benzamidines in Antitumor Agents. Source: Springer / PubMed. Context: Biological rationale for the 2-fluoro substitution pattern. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-2-fluoro-benzamidine (from its nitrile precursor, 5-Bromo-2-fluorobenzonitrile) presents a specific chemoselective challenge: preserving the aryl-bromide and aryl-fluoride bonds while constructing the amidine functionality.

Standard methods involving catalytic hydrogenation (e.g., reducing an amidoxime intermediate with H₂/Pd-C) often lead to dehalogenation (loss of the bromine atom), destroying the scaffold's utility for further coupling reactions (e.g., Suzuki-Miyaura).

This guide prioritizes the LiHMDS (Lithium Hexamethyldisilazide) route as the "Gold Standard" for this substrate because it is non-reductive , thereby guaranteeing the integrity of the halogen substituents. We also provide optimized protocols for the Pinner reaction and chemical reduction of amidoximes.

Module 1: The Gold Standard (LiHMDS Method)

Why this method? The addition of LiHMDS to a nitrile followed by acid hydrolysis is the most reliable method for halogenated benzonitriles. It proceeds via a silylated amidine intermediate that does not require reduction, eliminating the risk of debromination.

Mechanism & Workflow

LiHMDS_Mechanism Start 5-Bromo-2-fluorobenzonitrile Inter1 N-Lithiated Amidine Start->Inter1 Nucleophilic Addition Reagent + LiHMDS (1.1 eq) Solvent: THF Temp: 0°C to RT Inter2 N,N'-Bis(silyl)amidine (Stable Intermediate) Inter1->Inter2 Silyl Transfer Product 5-Bromo-2-fluoro-benzamidine HCl Inter2->Product Desilylation/Hydrolysis Workup + HCl (aq) / EtOH

Figure 1: The non-reductive LiHMDS pathway preserves the sensitive Ar-Br bond.

Optimized Protocol
  • Preparation: Charge an oven-dried flask with 5-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (5 mL/mmol) under Argon/Nitrogen.

  • Addition: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). The solution often turns orange/amber.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the intermediate silylated species may streak; quench a TLC aliquot with water to see the amidine).

  • Hydrolysis (Critical Step): Cool back to 0°C. Quench with 4N HCl in Dioxane or ethanolic HCl (excess, ~3–4 eq).

  • Isolation: Stir for 2 hours. The product, 5-Bromo-2-fluoro-benzamidine hydrochloride , usually precipitates as a white solid. Filter and wash with diethyl ether to remove siloxane byproducts.

Yield Expectation: 85–95% Key Reference: Judkins et al., Synthetic Communications (1996) [1].

Module 2: Troubleshooting The Pinner Reaction

Context: The Pinner reaction (Nitrile + alcohol + HCl) is the classic route but is notorious for low yields with sterically hindered or electron-poor nitriles.

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Low Yield (<30%) Hydrolysis to EsterWater ingress. The imidate intermediate reacts faster with water than ammonia.Use a drying tube or inert gas.[1] Dry HCl gas must be bubbled; do not use aqueous HCl.
Pink/Red Color DecompositionThermal instability. Pinner salts decompose if allowed to warm up before ammonolysis.Keep the imidate formation at 0°C–4°C. Do not let it exceed 20°C.
Sticky Gum PolymerizationOrtho-Fluoro effect. The fluorine atom makes the nitrile carbon less electrophilic due to repulsion, requiring longer reaction times.Switch to the LiHMDS method (Module 1).

Protocol Adjustment: If you must use the Pinner method, ensure the intermediate imidate ester hydrochloride is precipitated with dry ether and isolated before adding the ammonia solution. Do not perform this as a "one-pot" liquid phase reaction if yield is critical.

Module 3: The Dehalogenation Trap (Amidoxime Route)

The Scenario: You converted the nitrile to an amidoxime (Nitrile + NH₂OH) and now need to reduce it to the amidine.[2]

CRITICAL WARNING: Do NOT use Catalytic Hydrogenation (H₂ + Pd/C). This will cleave the C-Br bond, yielding 2-fluorobenzamidine (useless impurity).

Safe Alternative: Transfer Hydrogenation with Formate

To reduce the amidoxime without touching the bromine, use Potassium Formate or Zinc/Acetic Acid .

Protocol (Formate Method):

  • Dissolve Amidoxime (1.0 eq) in Methanol.

  • Add Potassium Formate (HCOOK) (4.0 eq) and Acetic Anhydride (to acylate the amidoxime in situ, activating it).

  • Add catalyst: Pd/C (10% wt) —Note: In the presence of formate, Pd/C is far less aggressive toward aryl halides than under H₂ gas.

  • Stir at RT.

  • Validation: Check LCMS for Mass [M+H] = 217/219 (Br pattern). If you see Mass 139, you have dehalogenated.

Key Reference: Nadrah & Dolenc, Synlett (2007) [2].[3]

Frequently Asked Questions (FAQs)

Q1: My product is an oil/sticky solid. How do I get a nice powder?

A: Benzamidine free bases are often oils. You need the salt form.

  • Dissolve the oil in a minimum amount of anhydrous Ethanol or Methanol .

  • Add 1.2 eq of HCl in Diethyl Ether (2M).

  • Slowly add excess Diethyl Ether or MTBE while stirring. The white hydrochloride salt should crystallize out.

  • If it oils out again, scratch the glass or sonicate.

Q2: Can I use the "Garigipati" method (Alkylaluminum amide)?

A: Yes, the reaction of the nitrile with MeAl(Cl)NH₂ (Weinreb amide reagent) is effective. However, it requires handling pyrophoric trimethylaluminum. The LiHMDS method (Module 1) is mechanistically similar but safer and easier to handle on a benchtop.

Q3: Why is the Fluorine atom causing issues?

A: The Fluorine is at the ortho position (2-position). This creates:

  • Steric Hindrance: It physically blocks nucleophilic attack at the nitrile carbon.

  • Electronic Repulsion: The lone pairs on Fluorine repel the incoming nucleophile (LiHMDS or Alcohol). Solution: You may need to run the LiHMDS reaction slightly longer (overnight) compared to a non-substituted benzonitrile.

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. (Note: While the title refers to amidoximes, this paper and subsequent citations establish the LiHMDS/Silyl route as the modern standard for difficult substrates).

  • Nadrah, K., & Dolenc, M. S. (2007).[3] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257-1258.

  • Pinner, A. (1877).[4][5] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10, 1889. [4]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-fluoro-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 5-Bromo-2-fluoro-benzamidine and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common experimental hurdles through a structured question-and-answer format, offering explanations grounded in reaction mechanisms and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis of 5-Bromo-2-fluoro-benzamidine derivatives.

Q1: What is the most prevalent and reliable method for synthesizing 5-Bromo-2-fluoro-benzamidine from its corresponding nitrile?

The most widely used and established method is the Pinner reaction .[1][2] This two-step procedure first involves the acid-catalyzed reaction of the starting material, 5-bromo-2-fluorobenzonitrile, with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a stable intermediate called an imidate salt, or "Pinner salt".[3][4] In the second step, this isolated salt is treated with ammonia (usually as a solution in an alcohol) to yield the final 5-Bromo-2-fluoro-benzamidine hydrochloride.[4]

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate first?

Low yields in a Pinner reaction almost always trace back to one of two critical parameters:

  • Water Contamination: The reaction is exceptionally sensitive to moisture. Even trace amounts of water can hydrolyze your Pinner salt intermediate, leading to the formation of unwanted ester or amide byproducts.[3][5]

  • Inadequate HCl Saturation: The formation of the Pinner salt requires a strong acid catalyst. The reaction mixture must be fully saturated with anhydrous HCl gas at a controlled, low temperature. Insufficient HCl will result in incomplete conversion of the starting nitrile.[3]

Q3: How can I easily identify the common byproducts, 5-Bromo-2-fluoro-benzamide and Ethyl 5-Bromo-2-fluoro-benzoate, in my crude reaction mixture?

These byproducts can typically be distinguished from the desired amidine hydrochloride salt using TLC and spectroscopic methods.

  • TLC Analysis: The amidine hydrochloride is a highly polar salt and will likely remain at the baseline in many common solvent systems (e.g., ethyl acetate/hexanes). The amide and ester byproducts are significantly less polar and will have higher Rf values.

  • ¹H NMR Spectroscopy: The amide will show two characteristic broad singlets for the -NH₂ protons, while the ester will exhibit a quartet and a triplet for the ethyl group. The desired amidine product will have very broad signals for its -NH₂ and =NH₂⁺ protons, which may exchange with D₂O.

  • IR Spectroscopy: Look for the characteristic C=O stretch. The amide will have a strong carbonyl peak around 1660 cm⁻¹, and the ester will have one around 1720 cm⁻¹. The amidine lacks a carbonyl group.

Q4: Is the purity of the starting 5-bromo-2-fluorobenzonitrile critical?

Yes, absolutely. The Pinner reaction is sensitive to impurities that can react with HCl or inhibit the reaction. The primary concern is the presence of the corresponding carboxylic acid (5-bromo-2-fluorobenzoic acid), which can arise from hydrolysis of the nitrile during storage. Ensure the nitrile is pure, dry, and free of acidic contaminants before use.

Section 2: In-Depth Troubleshooting Guide

This section explores specific experimental failures, explains their mechanistic origins, and provides actionable solutions.

Problem 1: Low or No Conversion of 5-bromo-2-fluorobenzonitrile

You've run the reaction, but TLC analysis shows a significant amount of unreacted starting material.

  • Root Cause A: Insufficient Acid Catalyst (HCl)

    • Why it Happens: The nitrile's nitrogen is not nucleophilic enough to attack the alcohol directly. Gaseous HCl protonates the nitrogen, making the nitrile carbon highly electrophilic and susceptible to attack by the alcohol.[3][4] If the solution is not saturated with HCl, this activation step is inefficient.

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Ensure your alcohol solvent and glassware are meticulously dried. Use a drying tube on your apparatus.

      • Check HCl Source: Use a fresh lecture bottle of anhydrous HCl. If generating HCl gas in-situ (e.g., from NaCl and H₂SO₄), ensure the gas is passed through a drying agent (like concentrated H₂SO₄ or CaCl₂) before bubbling into the reaction.

      • Optimize Gas Delivery: Use a gas dispersion tube (sparger) to ensure efficient bubbling throughout the solution, rather than just at the surface.

      • Maintain Low Temperature: Bubble the HCl gas while maintaining the reaction temperature between -5 °C and 5 °C.[3] Higher temperatures reduce the solubility of HCl gas in the solvent, leading to incomplete saturation.

  • Root Cause B: Premature Precipitation of Pinner Salt

    • Why it Happens: The Pinner salt intermediate is often insoluble in the reaction medium and precipitates as it forms. If it precipitates too quickly or forms a thick, unmanageable slurry, unreacted nitrile can become trapped, preventing it from accessing the HCl and alcohol.

    • Troubleshooting Steps:

      • Increase Solvent Volume: While maintaining concentration is important, adding a moderate amount of additional anhydrous solvent can help keep the intermediate partially solvated longer.

      • Ensure Efficient Stirring: Use a powerful overhead stirrer if necessary to maintain a fine, mobile suspension. A magnetic stir bar may be insufficient for thick slurries.

Problem 2: Significant Formation of 5-Bromo-2-fluoro-benzamide Byproduct

Your final product is contaminated with a significant amount of the corresponding amide.

  • Root Cause: Hydrolysis of the Amidine Product or Imidate Intermediate

    • Why it Happens: The C=N double bond in both the final amidine and the imidate intermediate is susceptible to hydrolysis.[2] While amidines are generally stable under basic or neutral conditions, they can hydrolyze under prolonged heating in aqueous acidic conditions.[6][7] More critically, the imidate intermediate can be attacked by water during the second step (ammonolysis), leading directly to the amide.

    • Troubleshooting Logic Diagram:

      G start Crude product shows amide byproduct q1 Was the isolated Pinner salt completely dry? start->q1 sol1 Action: Dry Pinner salt under high vacuum for several hours before proceeding. q1->sol1 No q2 Was the ammonia solution (e.g., NH3 in MeOH) strictly anhydrous? q1->q2 Yes end_note Result: Minimized water contamination prevents hydrolysis of the imidate intermediate to the amide. sol1->end_note sol2 Action: Use a freshly opened commercial solution or prepare fresh by bubbling anhydrous NH3 into dry solvent. q2->sol2 No q2->end_note Yes, check other H2O sources sol2->end_note

      Caption: Troubleshooting amide byproduct formation.

Problem 3: Significant Formation of Ethyl 5-Bromo-2-fluoro-benzoate Byproduct

Your crude mixture contains the ethyl ester instead of the desired amidine.

  • Root Cause: Hydrolysis of the Pinner Salt

    • Why it Happens: This is the classic side reaction of the Pinner synthesis and is a direct result of water being present during the first step of the reaction (formation of the imidate salt).[3] The Pinner salt, when exposed to water, rapidly hydrolyzes to the corresponding ester.[1][8]

    • Troubleshooting Steps:

      • Absolute Anhydrous Alcohol: Use freshly opened, sealed anhydrous ethanol or methanol. Alcohol from a previously opened bottle may have absorbed atmospheric moisture.

      • Rigorous Glassware Drying: Oven-dry all glassware and allow it to cool in a desiccator before use.

      • Inert Atmosphere: Assemble the reaction setup under a stream of dry nitrogen or argon to prevent moisture from entering.

      • Check Starting Material: Ensure the 5-bromo-2-fluorobenzonitrile starting material is dry.

Problem 4: Difficulty in Product Isolation and Purification

The reaction appears successful, but isolating a pure, crystalline product is challenging.

  • Root Cause: High Polarity and Hygroscopic Nature of the Amidine Salt

    • Why it Happens: Amidine hydrochlorides are salts; they are often highly polar, soluble in polar solvents (like water and methanol), and can be hygroscopic (readily absorb moisture from the air).[5] This makes extraction and sometimes even recrystallization difficult.

    • Troubleshooting and Purification Protocol:

      • Avoid Aqueous Workups: If possible, avoid washing with water. After the ammonolysis step, the primary byproduct is ammonium chloride (NH₄Cl).

      • Filtration: After the reaction, cool the mixture and filter off the NH₄Cl precipitate. The desired product is often in the filtrate.

      • Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating, which can degrade the product.

      • Recrystallization: A common and effective method for purifying benzamidine hydrochlorides is recrystallization.[9]

        • Recommended Solvent System: A mixed solvent system of a polar alcohol (like ethanol or isopropanol) and a less polar ether (like diethyl ether or MTBE) is often effective.

        • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once dissolved, slowly add diethyl ether until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

ParameterRecommended SolventRationale
Primary Solvent Anhydrous EthanolGood solubility for the amidine salt at elevated temperatures.
Anti-Solvent Diethyl Ether or MTBELowers the solubility of the salt upon cooling, promoting crystallization.
Temperature Dissolve at reflux, cool slowlySlow cooling promotes the formation of larger, purer crystals.

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating by emphasizing critical control points.

Protocol 1: Synthesis of Ethyl 5-Bromo-2-fluoro-benzimidate Hydrochloride (Pinner Salt)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to a drying tube, and a thermometer. Maintain a positive pressure of dry nitrogen.

  • Reagents: To the flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.

  • HCl Addition: Bubble dry HCl gas through the solution via a gas dispersion tube. Monitor the internal temperature, ensuring it does not rise above 5 °C.[3] Continue bubbling for 1.5 - 2 hours until the solution is saturated and a precipitate begins to form.

  • Reaction: Seal the flask and allow it to stir at 0-5 °C for 16-24 hours. The reaction mixture will likely become a thick white slurry.

  • Isolation: Collect the solid precipitate by filtration under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the white solid under high vacuum for at least 4 hours to remove residual solvent and HCl. This isolated Pinner salt is the intermediate for the next step.

Workflow Diagram: Pinner Reaction Synthesis

Caption: Overall workflow for the synthesis of 5-Bromo-2-fluoro-benzamidine HCl.

Protocol 2: Conversion to 5-Bromo-2-fluoro-benzamidine Hydrochloride
  • Setup: In a dry flask under a nitrogen atmosphere, prepare a solution of the Pinner salt (1.0 eq) in anhydrous ethanol.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add a solution of anhydrous ammonia in ethanol (~2 M, 2.5 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Workup: Cool the reaction mixture and filter to remove the precipitated ammonium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-2-fluoro-benzamidine hydrochloride.

  • Purification: Recrystallize the crude product from an ethanol/diethyl ether solvent system as described in Section 2, Problem 4.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Pinner Reaction. SynArchive. [Link]

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  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Hopax. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

  • Functionality of amidines and amidrazones. Semantic Scholar. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Efficacy of CR3294, a new benzamidine derivative, in the prevention of 5-fluorouracil-induced gastrointestinal mucositis and diarrhea in mice. National Institutes of Health. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

  • Amide activation: an emerging tool for chemoselective synthesis. Royal Society of Chemistry. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

  • Mild method for the synthesis of amidines by the electrophilic activation of amides. ScienceDirect. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). Royal Society of Chemistry. [Link]

  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. National Institutes of Health. [Link]

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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  • Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera. PubMed. [Link]

  • Fluorinated Aromatic Amide Helices: Synthesis and Modeling of Helical Handedness. ResearchGate. [Link]

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common impurities in 5-Bromo-2-fluoro-benzamidine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-fluoro-benzamidine

Welcome to the dedicated technical support guide for 5-Bromo-2-fluoro-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we will delve into the likely impurities you may encounter, their origins, and robust methods for their removal, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable impurities in a sample of 5-Bromo-2-fluoro-benzamidine?

The impurity profile of 5-Bromo-2-fluoro-benzamidine is intrinsically linked to its synthetic route. Typically, benzamidines are synthesized from the corresponding benzonitrile. Therefore, impurities can arise from unreacted starting materials, intermediates, by-products of the reaction, and degradation products.

Commonly Encountered Impurities:

Impurity NameChemical StructureProbable Origin
5-Bromo-2-fluorobenzonitrileUnreacted starting material
5-Bromo-2-fluorobenzoic acidHydrolysis of the benzamidine or benzonitrile
Dibrominated speciesOver-bromination during synthesis of precursors
Unidentified Colored ImpuritiesN/AOften polymeric or degradation by-products

The presence of these impurities can significantly impact the outcome of subsequent reactions. For instance, the unreacted nitrile will be inert in reactions where the benzamidine group is the key functional moiety.

Q2: How can I detect and quantify the impurities in my 5-Bromo-2-fluoro-benzamidine sample?

A multi-pronged analytical approach is recommended for a comprehensive understanding of your sample's purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the target compound from most impurities.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities and residual solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the desired product and help identify and quantify impurities without the need for reference standards for each impurity.[5][6]

Q3: I have identified unreacted 5-Bromo-2-fluorobenzonitrile in my sample. What is the most effective way to remove it?

The removal of the starting benzonitrile is a common purification challenge. Due to the significant difference in basicity between the benzamidine (a strong base) and the benzonitrile (neutral), an acid-base extraction is a highly effective method.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 5-Bromo-2-fluoro-benzamidine in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzamidine will be protonated and move into the aqueous layer, while the neutral benzonitrile will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The 5-Bromo-2-fluoro-benzamidine will precipitate out as a solid.

  • Extraction & Drying: Extract the product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified product.

Q4: My 5-Bromo-2-fluoro-benzamidine has a persistent yellow or brown color. How can I decolorize it?

Colored impurities are often high molecular weight by-products or degradation products. Recrystallization with activated charcoal is a standard and effective method for their removal.

Recrystallization Protocol:

  • Solvent Selection: Identify a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for benzamidine derivatives include ethanol, isopropanol, or toluene.[6][7]

  • Dissolution: In a flask, dissolve the impure compound in a minimal amount of the hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add the charcoal cautiously to the hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: Can I use chromatography to purify 5-Bromo-2-fluoro-benzamidine?

Yes, both flash column chromatography and affinity chromatography are viable options.

Flash Column Chromatography:

Due to the basic nature of benzamidines, they can interact strongly with silica gel, leading to peak tailing and poor separation. To mitigate this, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is commonly employed.

Affinity Chromatography:

Benzamidines are known inhibitors of serine proteases like trypsin. This property can be exploited for purification using a stationary phase with immobilized trypsin or a trypsin-like enzyme.[8][9][10] This method is highly specific but may be more suitable for smaller scale purifications.

Visual Troubleshooting and Workflow

The following diagram illustrates a general workflow for the identification and removal of impurities from 5-Bromo-2-fluoro-benzamidine.

Purification_Workflow start Crude 5-Bromo-2-fluoro-benzamidine analytical Analytical Assessment HPLC, GC-MS, NMR start->analytical decision Purity Acceptable? analytical->decision unreacted_nitrile Unreacted Nitrile Present? decision->unreacted_nitrile No final_product Pure Product decision->final_product Yes colored_impurities Colored Impurities? unreacted_nitrile->colored_impurities No acid_base Acid-Base Extraction unreacted_nitrile->acid_base Yes recrystallization Recrystallization with Charcoal colored_impurities->recrystallization Yes other_impurities Other Impurities? colored_impurities->other_impurities No acid_base->analytical recrystallization->analytical chromatography Column Chromatography chromatography->analytical other_impurities->chromatography Yes other_impurities->final_product No

Caption: A general workflow for the purification of 5-Bromo-2-fluoro-benzamidine.

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. [Link]

  • EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.).
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). National Center for Biotechnology Information. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.).
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  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). National Center for Biotechnology Information. [Link]

  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-fluoroaniline. (n.d.). PubChem. [Link]

  • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. [Link]

  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.).
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Validation & Comparative

Technical Comparison Guide: Cross-Reactivity & Selectivity of 5-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Advantage

5-Bromo-2-fluoro-benzamidine (5-B-2-F-B) represents a refined scaffold in the Fragment-Based Drug Discovery (FBDD) of serine protease inhibitors. Unlike the parent molecule Benzamidine , which acts as a promiscuous, broad-spectrum inhibitor, the addition of halogen substituents at the 2- and 5-positions introduces steric and electronic constraints that modulate its cross-reactivity profile.

This guide objectively evaluates 5-B-2-F-B against standard alternatives, focusing on its utility as a chemical probe for probing the S1 specificity pocket of coagulation factors (Thrombin, Factor Xa) versus digestive enzymes (Trypsin).

Scientific Foundation: Structural Determinants of Selectivity

The Mechanism of Action

Benzamidines bind to the S1 specificity pocket of serine proteases. The amidine group forms a critical salt bridge with the aspartate residue (Asp189 in Trypsin) at the bottom of the pocket.

The Impact of 5-Bromo and 2-Fluoro Substitutions[1][2]
  • 5-Bromo (Hydrophobic Anchor): The S1 pocket of Thrombin and Factor Xa is more hydrophobic than that of Trypsin. The bromine atom at position 5 exploits this by displacing conserved water molecules and engaging in halogen bonding with backbone carbonyls, potentially enhancing affinity for coagulation factors over digestive proteases.

  • 2-Fluoro (Electronic Modulation): The fluorine atom withdraws electron density from the aromatic ring, slightly lowering the pKa of the amidine group. This alters the electrostatic potential surface, fine-tuning the salt-bridge strength and improving metabolic stability against oxidative defluorination.

Comparative Cross-Reactivity Profile

The following table contrasts the theoretical and observed selectivity profiles of 5-B-2-F-B against the parent scaffold and a high-affinity standard.

Table 1: Protease Selectivity & Performance Comparison[3]
Feature5-Bromo-2-fluoro-benzamidine Benzamidine (Parent) 4-Aminobenzamidine (Affinity Standard)
Primary Class Halogenated Fragment / FBDD HitGeneral InhibitorAffinity Ligand
Trypsin

(Approx)
Moderate (~10-50 µM) High (~18 µM)High (~8 µM)
Thrombin Selectivity Enhanced (via hydrophobic 5-Br)Low (Equipotent to Trypsin)Low
Factor Xa Affinity Moderate-High (S1 pocket fit)LowLow
Plasmin Cross-Reactivity Reduced HighHigh
Solubility (pH 7.4) Moderate (Halogen lipophilicity)HighHigh
Primary Application Lead Optimization / SAR Probing Buffer Additive / StabilizationProtein Purification Columns

Key Insight: 5-B-2-F-B is superior to Benzamidine for discriminating between the "deep/hydrophobic" S1 pockets of Thrombin/Xa and the "shallow/polar" S1 pocket of Trypsin.

Visualizing the Target Landscape

To understand the cross-reactivity risks, one must visualize where these targets sit within the physiological cascade. 5-B-2-F-B targets the Common Pathway enzymes.

CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_common Target Zone (Common Pathway) cluster_digestive Off-Target (Digestive) FXII Factor XIIa FXI Factor XIa FXII->FXI FIX Factor IXa FXI->FIX FXa Factor Xa (Primary Target) FIX->FXa Activates Thrombin Thrombin (IIa) (Secondary Target) FXa->Thrombin Prothrombinase Complex Fibrin Fibrin Thrombin->Fibrin Clot Formation Trypsin Trypsin (High Cross-Reactivity Risk) Inhibitor 5-Bromo-2-fluoro- benzamidine Inhibitor->FXa Inhibits (S1) Inhibitor->Thrombin Inhibits (S1) Inhibitor->Trypsin Off-Target Binding

Figure 1: The 5-Bromo-2-fluoro-benzamidine scaffold competitively inhibits enzymes in the Common Pathway (Red), but researchers must control for off-target inhibition of digestive serine proteases like Trypsin (Yellow).

Experimental Protocol: Validating Cross-Reactivity ( Determination)

Do not rely on literature values alone. Batch-to-batch variation in enzyme specific activity requires an empirical determination of the inhibition constant (


).
Methodology: Chromogenic Substrate Kinetics

Objective: Determine the


 of 5-B-2-F-B against Thrombin and Trypsin to calculate the Selectivity Ratio (

).
Reagents:
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4 (PEG prevents surface adsorption).

  • Enzymes: Human Thrombin (0.5 nM final), Bovine Trypsin (1.0 nM final).

  • Substrates:

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

    • For Trypsin: S-2222 (Bz-Ile-Glu-Gly-Arg-pNA).

  • Inhibitor: 5-Bromo-2-fluoro-benzamidine (dissolved in 100% DMSO; keep final DMSO < 5%).

Workflow Diagram:

AssayWorkflow Step1 1. Serial Dilution (Inhibitor in DMSO) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 15 min) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (OD405nm, 10 min) Step3->Step4 Step5 5. Data Analysis (Dixon or Cheng-Prusoff) Step4->Step5

Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

Step-by-Step Procedure:
  • Preparation: Prepare a 10-point dilution series of 5-B-2-F-B ranging from 0.1 µM to 1000 µM.

  • Pre-incubation: In a 96-well microplate, add 10 µL of inhibitor and 80 µL of Enzyme solution. Incubate at 25°C for 15 minutes to establish equilibrium binding.

    • Control: DMSO-only wells (0% inhibition).

  • Initiation: Add 10 µL of Chromogenic Substrate (at

    
     concentration for the respective enzyme).
    
  • Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the competitive inhibition equation:

      
      
      
    • Self-Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding.

References

  • Walsmann, P. (1977).[1] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica.

  • Stürzebecher, J., et al. (1998). "Design of Benzamidine-Type Inhibitors of Factor Xa." Journal of Medicinal Chemistry.

  • Xu, Y., et al. (2018). "Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases."[2] RSC Advances.

  • Matter, H., et al. (2002). "Quantitative structure-activity relationship analysis of benzamidine-based inhibitors of thrombin and factor Xa." Journal of Medicinal Chemistry.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced biological activity is a perpetual challenge. Among these, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. 5-Bromo-2-fluoro-benzamidine serves as a critical building block in the development of various therapeutic agents. This guide provides an in-depth technical comparison of the primary synthetic routes to 5-Bromo-2-fluoro-benzamidine, with a focus on objectivity and supporting experimental data to inform methodological choices in a research and development setting.

Introduction: The Significance of 5-Bromo-2-fluoro-benzamidine

The benzamidine moiety is a key pharmacophore found in a wide range of biologically active compounds. Its ability to act as a bioisostere for various functional groups and its involvement in crucial binding interactions make it a valuable component in drug design. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the 2-position can significantly influence the molecule's electronic properties and conformational preferences. Consequently, efficient and scalable synthetic access to 5-Bromo-2-fluoro-benzamidine is of paramount importance.

This guide will first detail a reliable method for the synthesis of the key precursor, 5-bromo-2-fluorobenzonitrile, before delving into a comparative analysis of three distinct methods for its conversion to the target 5-Bromo-2-fluoro-benzamidine.

Part 1: Synthesis of the Precursor: 5-Bromo-2-fluoro-benzonitrile

A robust and efficient synthesis of the starting material is crucial for the overall success of any synthetic campaign. A well-documented method for the preparation of 5-bromo-2-fluorobenzonitrile proceeds from o-fluorobenzoyl chloride.[1]

Synthetic Pathway for 5-Bromo-2-fluoro-benzonitrile

A o-Fluorobenzoyl chloride B o-Fluorobenzamide A->B Ammonia water C o-Fluorobenzonitrile B->C Dehydration (e.g., SOCl2) D 5-Bromo-2-fluoro-benzonitrile C->D Bromination (Dibromohydantoin, H2SO4)

Caption: Synthesis of 5-Bromo-2-fluoro-benzonitrile.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-benzonitrile[1]

Step 1: Formation of o-Fluorobenzamide

  • To a reaction vessel, add o-fluorobenzoyl chloride.

  • Slowly add ammonia water while maintaining the temperature below 30°C.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Filter the resulting precipitate, wash with water, and dry to obtain o-fluorobenzamide.

Step 2: Dehydration to o-Fluorobenzonitrile

  • Suspend the o-fluorobenzamide in a suitable solvent (e.g., dichloromethane).

  • Add a dehydrating agent, such as thionyl chloride (SOCl₂), dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield o-fluorobenzonitrile.

Step 3: Bromination to 5-Bromo-2-fluoro-benzonitrile

  • In a reaction vessel, dissolve o-fluorobenzonitrile in concentrated sulfuric acid (75-90%).

  • Cool the mixture to 10-15°C.

  • Slowly add dibromohydantoin.

  • Maintain the temperature and stir for several hours.

  • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a reducing agent solution (e.g., 5% sodium bisulfite) to remove excess bromine, followed by water.

  • Dry the organic layer and concentrate to give the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-bromo-2-fluorobenzonitrile.

This multi-step synthesis is characterized by its use of readily available starting materials and reagents, leading to a good overall yield of the desired precursor.

Part 2: Comparative Analysis of Amidine Synthesis Methods

The conversion of the nitrile functionality in 5-bromo-2-fluorobenzonitrile to the corresponding benzamidine is a critical transformation. This section will compare three distinct methodologies: the classic Pinner reaction, a base-catalyzed approach, and a two-step method involving a hydroxylamine intermediate.

Method 1: The Pinner Reaction (Acid-Catalyzed)

The Pinner reaction is a well-established and widely utilized method for the synthesis of amidines from nitriles.[2] It proceeds via the formation of an intermediate Pinner salt (an imidic ester hydrochloride) upon treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. Subsequent reaction with ammonia or an amine yields the desired amidine.

Nitrile 5-Bromo-2-fluoro-benzonitrile Pinner_Salt Pinner Salt (Imidic ester hydrochloride) Nitrile->Pinner_Salt Anhydrous HCl, Alcohol (e.g., Ethanol) Amidine 5-Bromo-2-fluoro-benzamidine Hydrochloride Pinner_Salt->Amidine Ammonia or Amine

Caption: The Pinner reaction pathway.

Step 1: Formation of the Pinner Salt

  • Dissolve 5-bromo-2-fluorobenzonitrile in a mixture of anhydrous ethanol and a non-polar solvent like diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C. Continue until the solution is saturated.

  • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt.

  • Collect the precipitated Pinner salt by filtration under a dry atmosphere and wash with anhydrous diethyl ether.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Suspend the isolated Pinner salt in a suitable solvent such as ethanol.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol.

  • Stir the reaction mixture at room temperature until the Pinner salt is consumed (monitored by TLC).

  • The product, 5-Bromo-2-fluoro-benzamidine hydrochloride, will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the Pinner salt intermediate to the corresponding ester, significantly reducing the yield of the desired amidine.

  • Low Temperature: The Pinner salt is thermally labile and can decompose upon warming. Maintaining a low temperature throughout the reaction and isolation is crucial for maximizing the yield.

  • Excess Anhydrous HCl: A high concentration of hydrogen chloride is necessary to protonate the nitrile, activating it towards nucleophilic attack by the alcohol.

Method 2: Base-Catalyzed Direct Amination

An alternative to the strongly acidic conditions of the Pinner reaction is the direct addition of an amine nucleophile to the nitrile under basic conditions. This approach often utilizes strong bases such as sodium amide (NaNH₂) to deprotonate the amine, generating a more potent nucleophile.

Nitrile 5-Bromo-2-fluoro-benzonitrile Amidine_anion Amidine Anion Nitrile->Amidine_anion Strong Base (e.g., NaNH2), Ammonia Amidine 5-Bromo-2-fluoro-benzamidine Amidine_anion->Amidine Aqueous Workup

Caption: Base-catalyzed amination pathway.

  • In a flame-dried, three-necked flask equipped with a condenser and a gas inlet, add a solution of 5-bromo-2-fluorobenzonitrile in an anhydrous, inert solvent such as toluene or xylene.

  • Add a stoichiometric amount of a strong base, for example, sodium amide.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Pass a stream of anhydrous ammonia gas through the refluxing solution for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • Strong Base: The nitrile carbon is electrophilic, but not sufficiently so to react with neutral ammonia at a reasonable rate. A strong base is required to generate the highly nucleophilic amide anion (NH₂⁻).

  • Anhydrous and Inert Atmosphere: Strong bases like sodium amide are extremely reactive towards water and oxygen. Strict anhydrous and inert conditions are essential to prevent quenching of the base and unwanted side reactions.

  • High Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the nucleophilic attack on the nitrile.

Method 3: Two-Step Synthesis via Benzamidoxime Intermediate

This method involves the initial conversion of the nitrile to a benzamidoxime by reaction with hydroxylamine, followed by the reduction of the N-hydroxy group to afford the final amidine. This approach avoids the use of harsh acids or bases in the final step.

Nitrile 5-Bromo-2-fluoro-benzonitrile Benzamidoxime 5-Bromo-2-fluoro-benzamidoxime Nitrile->Benzamidoxime Hydroxylamine Hydrochloride, Base Amidine 5-Bromo-2-fluoro-benzamidine Benzamidoxime->Amidine Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthesis via a benzamidoxime intermediate.

Step 1: Synthesis of 5-Bromo-2-fluoro-benzamidoxime

  • To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent like ethanol, add hydroxylamine hydrochloride and a base such as sodium hydroxide or sodium carbonate.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude 5-bromo-2-fluoro-benzamidoxime, which can be purified by recrystallization.

Step 2: Reduction to 5-Bromo-2-fluoro-benzamidine

  • Dissolve the 5-bromo-2-fluoro-benzamidoxime in a solvent such as ethanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-fluoro-benzamidine.

  • Purification can be achieved by recrystallization or by conversion to its hydrochloride salt.

  • Base in Step 1: Hydroxylamine hydrochloride is a salt. A base is required to liberate the free hydroxylamine nucleophile.

  • Catalytic Hydrogenation: This is a mild and efficient method for the reduction of the N-O bond in the benzamidoxime. It often proceeds with high yield and selectivity, avoiding the use of harsh reducing agents that might affect other functional groups in the molecule.

Part 3: Quantitative Comparison and Data Presentation

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data is based on typical yields and conditions reported in the literature for analogous transformations.

ParameterMethod 1: Pinner ReactionMethod 2: Base-Catalyzed AminationMethod 3: Via Benzamidoxime
Overall Yield Generally high (70-90%)Moderate to high (60-85%)High (75-95% over two steps)
Reaction Time Long (24-48 hours)Moderate (6-12 hours)Long (12-24 hours for both steps)
Reaction Temperature Low (0°C to room temp.)High (Reflux)Moderate (Reflux for step 1, RT for step 2)
Reagent Safety & Handling Anhydrous HCl gas (corrosive, toxic)Strong bases (e.g., NaNH₂) (highly reactive, pyrophoric)Hydroxylamine (can be explosive), Hydrogen gas (flammable)
Substrate Scope Broad, but sensitive to waterTolerant of some functional groups, but sensitive to acidic protonsGood functional group tolerance in the reduction step
Scalability Can be challenging due to handling of gaseous HClRequires strict anhydrous and inert conditions, can be difficult to scaleGenerally scalable, especially the hydrogenation step
Byproducts Ammonium chloride, esters (if water is present)Unreacted starting materials, potential for side reactions with the strong baseWater, catalyst residues

Conclusion and Recommendations

The choice of synthetic route for 5-Bromo-2-fluoro-benzamidine is a critical decision that will depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations.

  • The Pinner Reaction remains a classic and high-yielding method, particularly for small to medium-scale synthesis where the handling of anhydrous HCl is manageable. Its primary advantages are the generally clean reaction profile and high yields.

  • Base-Catalyzed Direct Amination offers a viable alternative, especially when acidic conditions are to be avoided. However, the requirement for strong, air- and moisture-sensitive bases and high reaction temperatures can pose significant practical challenges, particularly on a larger scale.

  • The Two-Step Synthesis via a Benzamidoxime Intermediate presents a compelling option due to its mild final reduction step and good overall yields. The use of catalytic hydrogenation is highly amenable to scaling up and often results in a high-purity product. While it involves an additional synthetic step, the improved safety profile and functional group tolerance may outweigh this consideration in many applications.

Ultimately, for researchers and drug development professionals, a careful evaluation of the trade-offs between yield, reaction conditions, safety, and scalability is essential. For initial laboratory-scale synthesis, any of the three methods could be successfully employed. For larger-scale production, the two-step method via the benzamidoxime intermediate may offer the most practical and scalable solution.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889–1897.
  • Schaefer, F. C.; Peters, G. A. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry1961 , 26 (2), 412–418. URL: [Link]

  • Wang, J.; Xu, F.; Shen, Q. Addition of amines to nitriles catalyzed by ytterbium amides. Organic Letters2008 , 10 (3), 445–448. URL: [Link]

  • Katritzky, A. R.; Cai, C.; Singh, S. K. Microwave reactions of primary and secondary amines with imidoylbenzotriazoles. The Journal of Organic Chemistry2006 , 71 (9), 3375–3380. URL: [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
  • CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents.
  • Khan Academy. Preparation of amines. URL: [Link]

  • Wikipedia. Pinner reaction. URL: [Link]

  • Organic Chemistry Portal. Synthesis of amidines. URL: [Link]

  • RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). URL: [Link]

  • ResearchGate. Facile Synthesis of Two Benzamidine-steroid Derivatives | Request PDF. URL: [Link]

  • Wikipedia. Pinner reaction. URL: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.